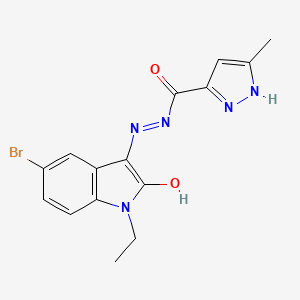![molecular formula C15H15N3O3 B6136425 3,7,7-trimethyl-1-pyridin-2-yl-7,8-dihydro-1H-oxepino[4,3-c]pyrazole-4,6-dione](/img/structure/B6136425.png)
3,7,7-trimethyl-1-pyridin-2-yl-7,8-dihydro-1H-oxepino[4,3-c]pyrazole-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,7-trimethyl-1-pyridin-2-yl-7,8-dihydro-1H-oxepino[4,3-c]pyrazole-4,6-dione is a novel compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 3,7,7-trimethyl-1-pyridin-2-yl-7,8-dihydro-1H-oxepino[4,3-c]pyrazole-4,6-dione is not fully understood. However, studies have shown that this compound exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in various cellular processes, including cell growth and survival.
Biochemical and Physiological Effects:
3,7,7-trimethyl-1-pyridin-2-yl-7,8-dihydro-1H-oxepino[4,3-c]pyrazole-4,6-dione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of various cancer cell lines. In addition, this compound has been shown to have anti-microbial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,7,7-trimethyl-1-pyridin-2-yl-7,8-dihydro-1H-oxepino[4,3-c]pyrazole-4,6-dione in lab experiments is its potential as a therapeutic agent for various diseases. This compound has shown promising results in various studies and has the potential to be developed into a therapeutic drug. However, one of the main limitations of using this compound in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the study of 3,7,7-trimethyl-1-pyridin-2-yl-7,8-dihydro-1H-oxepino[4,3-c]pyrazole-4,6-dione. One potential direction is the further study of its anti-inflammatory and anti-cancer properties. This compound has shown promising results in various studies and may have potential as a therapeutic agent for various diseases. Another potential direction is the study of its mechanism of action. Understanding the mechanism of action of this compound may lead to the development of more effective therapeutic agents. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective therapeutic agents.
Méthodes De Synthèse
The synthesis of 3,7,7-trimethyl-1-pyridin-2-yl-7,8-dihydro-1H-oxepino[4,3-c]pyrazole-4,6-dione has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-aminopyridine with ethyl 2-bromoacetate and 4,6-dichloropyrimidine in the presence of a base. This reaction results in the formation of the intermediate compound, which is then treated with hydroxylamine hydrochloride to obtain the final product.
Applications De Recherche Scientifique
3,7,7-trimethyl-1-pyridin-2-yl-7,8-dihydro-1H-oxepino[4,3-c]pyrazole-4,6-dione has shown potential applications in various scientific research areas. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have potential as a therapeutic agent for neurodegenerative diseases.
Propriétés
IUPAC Name |
3,7,7-trimethyl-1-pyridin-2-yl-8H-oxepino[4,3-c]pyrazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-9-12-10(8-15(2,3)14(20)21-13(12)19)18(17-9)11-6-4-5-7-16-11/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMJFHBOKUUPKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)OC(=O)C(C2)(C)C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7,7-trimethyl-1-(pyridin-2-yl)-7,8-dihydro-1H-oxepino[4,3-c]pyrazole-4,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6136353.png)
![N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B6136373.png)
![N-(2,5-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B6136380.png)
![2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6136382.png)

![2-tert-butyl-4,6-bis[(dimethylamino)methyl]-3-pyridinol trihydrochloride](/img/structure/B6136392.png)
![methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6136393.png)
![1'-benzyl-N-[2-(4-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6136399.png)
![2-(5-methoxy-2-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136403.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide](/img/structure/B6136404.png)
![N-(1-{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6136407.png)
![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6136419.png)
![6-(3-fluorophenyl)-N-[2-(2-pyridinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6136442.png)
![6-{1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6136446.png)